O-Acetylgalanthamine

Description

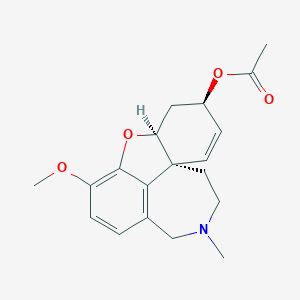

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWNMOVEDXUICV-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25650-83-3 | |

| Record name | O-acetylgalanthamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Neuropharmacological Profile of O-Acetylgalanthamine

For Researchers, Scientists, and Drug Development Professionals

O-Acetylgalanthamine, a semi-synthetic derivative of the natural alkaloid galanthamine, presents a compelling profile for researchers in the field of neurodegenerative diseases. Building upon the well-established dual mechanism of its parent compound, this compound offers a nuanced approach to cholinergic system modulation. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed overview of its interaction with key molecular targets, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: A Two-Pronged Approach

The therapeutic potential of this compound, much like galanthamine, stems from its ability to enhance cholinergic neurotransmission through two distinct, yet synergistic, mechanisms: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).

1. Acetylcholinesterase (AChE) Inhibition:

This compound acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By binding to the active site of AChE, this compound prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses. This enhanced cholinergic tone is a cornerstone of symptomatic treatment for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The inhibition is considered to be of a mixed type, with a significant competitive component.[1]

2. Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs):

Beyond its enzymatic inhibition, this compound positively modulates nAChRs. It binds to an allosteric site on these receptors, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[2] This potentiation of nAChR activity is a key differentiator from other AChE inhibitors like donepezil and rivastigmine.[3] This allosteric modulation enhances the release of various neurotransmitters, including glutamate and GABA, which can contribute to improved cognitive function.[2][4] The potentiation is observed at concentrations that are clinically relevant, typically in the range of 0.1-1 µM.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of galanthamine (as a proxy for this compound, pending specific data) with its molecular targets. It is important to note that while the mechanism is expected to be similar, the exact values for this compound may differ.

| Parameter | Value | Target | Significance | Reference |

| AChE Inhibition | ||||

| IC50 | Varies (µM range) | Acetylcholinesterase | Concentration for 50% inhibition | |

| Ki (competitive) | 18.0 ± 1.5 nM | Acetylcholinesterase | Inhibitor constant for competitive binding | |

| Ki (uncompetitive) | 52.7 ± 2.7 nM | Acetylcholinesterase | Inhibitor constant for uncompetitive binding | |

| nAChR Potentiation | ||||

| Potentiation Range | 0.1 - 1 µM | Neuronal nAChRs (α3β4, α4β2, α6β4, α7/5-HT3) | Concentration for allosteric potentiation | |

| Max Enhancement | 1 µM | Nicotine-evoked Ca2+ influx and noradrenaline release in SH-SY5Y cells | Peak potentiation of nAChR-mediated cellular responses |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in characterizing this compound, the following diagrams are provided in the DOT language.

Caption: Dual mechanism of this compound at the cholinergic synapse.

Caption: Experimental workflow for characterizing this compound's activity.

Detailed Experimental Protocols

1. Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is the standard for measuring cholinesterase activity.

-

Principle: The assay measures the activity of AChE by quantifying the amount of thiocholine produced when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or vehicle control.

-

Add the AChE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

2. Whole-Cell Patch-Clamp Electrophysiology for nAChR Potentiation:

This technique is used to measure the ion flow through nAChRs in response to an agonist, with and without the presence of this compound.

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing nAChRs. The membrane patch is then ruptured to allow electrical access to the entire cell. The current flowing through the ion channels is measured while applying an agonist (e.g., acetylcholine or nicotine) and the allosteric modulator.

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) stably expressing specific nAChR subtypes (e.g., α4β2, α7).

-

Reagents:

-

External and internal recording solutions (physiological salt solutions)

-

Nicotinic agonist (e.g., acetylcholine, nicotine)

-

This compound

-

-

Procedure:

-

Culture the cells expressing the nAChR subtype of interest.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Perfuse the cell with the external solution containing a fixed concentration of the nicotinic agonist to elicit a baseline current response.

-

Co-apply the agonist with varying concentrations of this compound.

-

Measure the peak amplitude of the agonist-evoked current in the presence and absence of the modulator.

-

The potentiation is calculated as the percentage increase in the current amplitude.

-

An EC50 value for potentiation can be determined by plotting the percentage of potentiation against the logarithm of the this compound concentration.

-

Conclusion

This compound represents a significant molecule of interest in the pursuit of novel therapeutics for neurodegenerative disorders. Its dual mechanism of action, combining the established benefits of acetylcholinesterase inhibition with the nuanced modulation of nicotinic acetylcholine receptors, provides a multi-faceted approach to enhancing cholinergic function. The experimental protocols and quantitative data outlined in this guide offer a framework for the continued investigation and development of this promising compound. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound compared to its parent compound, which will be invaluable for its potential clinical translation.

References

- 1. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The nicotinic allosteric potentiating ligand galantamine facilitates synaptic transmission in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of O-Acetylgalanthamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of O-acetylgalanthamine and its derivatives, compounds of significant interest in the field of medicinal chemistry, particularly for the development of treatments for Alzheimer's disease. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Galanthamine, a tertiary alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease. The modification of its hydroxyl group through acetylation to form this compound, and the synthesis of other O-acyl derivatives, represent key strategies in the development of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on the chemical synthesis of these important derivatives.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of the free hydroxyl group of galanthamine using an acetylating agent, typically in the presence of a base.

General Reaction Scheme

The synthesis involves the reaction of galanthamine with an acetylating agent, such as acetic anhydride, in a suitable solvent like pyridine, which also acts as a catalyst and acid scavenger.

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: O-Acetylation of Galanthamine

The following protocol is a standard laboratory procedure for the O-acetylation of a hydroxyl group and is applicable to galanthamine.

Materials:

-

Galanthamine

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Methanol (MeOH, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve galanthamine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of galanthamine) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of anhydrous methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford pure this compound.

Quantitative Data

| Parameter | Expected Data |

| Yield | Typically high for this type of reaction, expected to be in the range of 80-95%. |

| Melting Point | A sharp melting point should be determined and compared to literature values if available. |

| ¹H NMR | Characteristic peaks for the acetyl group (a singlet around δ 2.0-2.2 ppm) and shifts in the signals of the protons near the esterified hydroxyl group are expected. |

| ¹³C NMR | Appearance of a carbonyl carbon signal (around δ 170 ppm) and a methyl carbon signal (around δ 21 ppm) for the acetyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₁₉H₂₃NO₄, M.W. 329.39 g/mol ) should be observed. |

| Purity (HPLC) | High-performance liquid chromatography should be used to determine the purity of the final product. |

Synthesis of O-Acyl Derivatives of Galanthamine

The synthesis of other O-acyl derivatives of galanthamine follows a similar principle to O-acetylation, where an appropriate acylating agent is used.

General Synthetic Workflow

The general workflow for the synthesis and characterization of O-acyl galanthamine derivatives is depicted below.

Caption: Experimental workflow for the synthesis of O-acyl galanthamine derivatives.

Experimental Considerations for O-Acyl Derivatives

-

Choice of Acylating Agent: A variety of acylating agents can be used, including acyl chlorides and other acid anhydrides, to introduce different acyl groups. The reactivity of the acylating agent will influence the reaction conditions.

-

Catalyst: For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Protecting Groups: If other reactive functional groups are present in the acyl chain, they may need to be protected prior to the esterification reaction.

Conclusion

The synthesis of this compound and its O-acyl derivatives is a critical area of research for the development of novel therapeutics for neurodegenerative diseases. The methodologies outlined in this guide provide a foundation for the preparation of these compounds. It is essential for researchers to perform thorough characterization and purity analysis to ensure the quality of the synthesized molecules for subsequent biological evaluation. Further exploration into the synthesis of a diverse range of derivatives will continue to be a valuable endeavor in the quest for more effective treatments.

O-Acetylgalanthamine: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylgalanthamine, a derivative of the well-known acetylcholinesterase (AChE) inhibitor galanthamine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound. Drawing from the broader context of Amaryllidaceae alkaloid research, this document details the scientific journey from the initial isolation of related compounds to the synthesis and theoretical evaluation of this compound. Key experimental protocols are outlined, and quantitative data are presented to offer a comparative perspective on its activity. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Discovery and History

The story of this compound is intrinsically linked to the broader history of research into Amaryllidaceae alkaloids, a class of compounds known for their diverse biological activities. The journey began in the late 19th century with the isolation of the first alkaloid, lycorine, from Narcissus pseudonarcissus in 1877.[1][2][3][4][5] This initiated a wave of phytochemical investigations into plants of the Amaryllidaceae family, including the genera Galanthus (snowdrops), Leucojum (snowflakes), and Narcissus (daffodils).

The parent compound, galanthamine, was first isolated in the 1950s from the Caucasian snowdrop, Galanthus woronowii. This discovery was a pivotal moment, leading to extensive pharmacological studies that unveiled its potent acetylcholinesterase (AChE) inhibitory activity. The development of galanthamine as a modern drug for Alzheimer's disease has its roots in local knowledge from the Caucasus region.

While the precise first isolation or synthesis of this compound is not extensively documented in readily available historical records, its existence as a derivative of galanthamine places its conceptualization and likely synthesis within the context of structure-activity relationship (SAR) studies of galanthamine and its analogues. Such studies are a common practice in drug discovery to optimize the therapeutic properties of a lead compound. This compound is also a naturally occurring alkaloid found in Narcissus pseudonarcissus.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of galanthamine. While a specific detailed protocol for this exact transformation is not widely published in the primary literature, the chemical reaction is a standard esterification.

General Synthetic Principle:

The synthesis involves the reaction of galanthamine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base and solvent. The hydroxyl group at the C-6 position of the galanthamine molecule nucleophilically attacks the carbonyl carbon of the acetylating agent, leading to the formation of the O-acetyl ester bond.

Hypothetical Laboratory-Scale Synthesis Protocol:

-

Materials: Galanthamine hydrobromide, acetic anhydride, a tertiary amine base (e.g., triethylamine or pyridine), and a suitable aprotic solvent (e.g., dichloromethane or chloroform).

-

Procedure:

-

Galanthamine hydrobromide is dissolved in the aprotic solvent.

-

The tertiary amine base is added to the solution to neutralize the hydrobromide and deprotonate the hydroxyl group of galanthamine, making it more nucleophilic.

-

Acetic anhydride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the pure compound.

-

Pharmacological Activity and Mechanism of Action

The primary pharmacological activity of this compound is believed to be the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effects of its parent compound, galanthamine, in the symptomatic treatment of Alzheimer's disease.

In addition to AChE inhibition, galanthamine is also known to be an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic signaling. It is plausible that this compound shares this dual mechanism of action.

Acetylcholinesterase (AChE) Inhibition

While extensive experimental data on the AChE inhibitory potency of this compound is limited in the public domain, theoretical studies have provided some insights. A molecular simulation study suggested that 3-O-acetylgalanthamine exhibits a higher inhibitory activity against human AChE compared to galanthamine itself. For comparison, the experimental IC50 values for galanthamine's AChE inhibition are presented in the table below.

| Compound | Enzyme Source | IC50 Value | Reference |

| Galanthamine | Not Specified | 1.27 ± 0.21 µM | |

| Galanthamine | Not Specified | Standard |

Table 1: Acetylcholinesterase Inhibitory Activity of Galanthamine.

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The potential for this compound to act as an allosteric modulator of nAChRs is inferred from the known activity of galanthamine. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they can enhance or inhibit the receptor's response to the agonist. Positive allosteric modulation of nAChRs by galanthamine is thought to contribute to its therapeutic effects. Further experimental studies are required to confirm and quantify this activity for this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and screen for its inhibitors.

Principle:

The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Detailed Protocol:

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution (1 U/mL in phosphate buffer)

-

Test compound (this compound) solution at various concentrations.

-

-

Procedure (96-well plate format):

-

Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of deionized water.

-

Control (No Inhibitor): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of solvent (used to dissolve the test compound).

-

Test Sample (with Inhibitor): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution.

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution. To the blank well, add 10 µL of deionized water. The final volume in each well should be 180 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Cholinergic Signaling Pathway and Mechanism of AChE Inhibition

The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of an acetylcholinesterase inhibitor like this compound.

Caption: Cholinergic synapse and AChE inhibition.

Experimental Workflow for Ellman's Assay

This diagram outlines the step-by-step workflow for performing the Ellman's assay to determine the acetylcholinesterase inhibitory activity of a test compound.

References

O-Acetylgalanthamine: A Technical Guide to its Role in Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of O-Acetylgalanthamine and its role in modulating cholinergic neurotransmission. While direct research on this compound is limited, this document extrapolates its pharmacological profile based on its parent compound, galanthamine, and its acetylated analog, 6-O-acetyl-6-O-demethylgalanthamine hydrochloride (P11012). The guide covers its dual mechanism of action—competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for assessing these activities are provided, alongside quantitative data for galanthamine and its derivatives to serve as a comparative benchmark. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for a myriad of physiological processes, including muscle contraction, autonomic function, and higher cognitive processes such as learning and memory. Deficits in cholinergic signaling are a hallmark of neurodegenerative disorders like Alzheimer's disease.

This compound is a synthetic derivative of galanthamine, a naturally occurring alkaloid. Galanthamine is a well-established therapeutic agent for Alzheimer's disease, known for its dual mechanism of action that enhances cholinergic function.[1] It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][3] Additionally, galanthamine is an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs), sensitizing them to the effects of ACh.[1]

Acetylated analogs of galanthamine, such as 6-O-acetyl-6-O-demethylgalanthamine hydrochloride (P11012), have been investigated and are suggested to function as prodrugs.[4] These compounds are designed to be metabolized in vivo to a more potent AChE inhibitor. This guide will explore the anticipated pharmacology of this compound based on the established properties of galanthamine and its acetylated analogs.

Mechanism of Action

The therapeutic potential of this compound in enhancing cholinergic neurotransmission is predicated on a dual mechanism of action, mirroring that of its parent compound, galanthamine. This involves the inhibition of acetylcholinesterase and the allosteric modulation of nicotinic acetylcholine receptors.

Acetylcholinesterase (AChE) Inhibition

This compound is expected to act as a competitive and reversible inhibitor of AChE. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the presence of ACh in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, amplifying cholinergic signaling. Studies on galanthamine analogs suggest that acetylation may influence the compound's pharmacokinetic properties, potentially acting as a prodrug that is metabolized to a more potent AChE inhibitor.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its enzymatic inhibition, this compound is anticipated to be an allosteric potentiating ligand of nAChRs. This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine. This potentiation of nAChR activity can lead to increased neurotransmitter release and enhanced neuronal signaling.

Quantitative Pharmacological Data

Direct quantitative data for this compound is not extensively available in the public domain. The following tables summarize the known quantitative data for galanthamine and its relevant derivatives to provide a comparative context for the expected potency of this compound.

Table 1: Acetylcholinesterase (AChE) Inhibition Data

| Compound | IC50 (µM) | Enzyme Source | Assay Method | Reference |

| Galanthamine | 1.27 ± 0.21 | Not Specified | Ellman's Method | |

| 6-O-demethylgalanthamine | ~0.06 - 0.13 | Rat Brain | Not Specified | |

| P11012 (prodrug) | Not directly reported | Not Specified | Not Specified |

Note: P11012 (6-O-acetyl-6-O-demethylgalanthamine hydrochloride) is a prodrug for 6-O-demethylgalanthamine, which is 10- to 20-fold more potent than galanthamine as an AChE inhibitor.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source | Reference |

| Galanthamine | α4β2 | Not directly reported | [3H]cytisine | Rabbit Brain | |

| Galanthamine | α7 | Not directly reported | Not Specified | Not Specified |

Note: Specific Ki values for galanthamine at different nAChR subtypes are not consistently reported in the reviewed literature. Its action is primarily characterized as allosteric potentiation rather than direct competitive binding at the agonist site.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the pharmacological activity of compounds like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity and the inhibitory potency of compounds.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) and a positive control (e.g., galanthamine)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water (prepare fresh).

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Phosphate buffer and DTNB.

-

Control wells (100% activity): Phosphate buffer, AChE, and DTNB.

-

Test wells: Phosphate buffer, AChE, DTNB, and the test compound at various concentrations.

-

-

Pre-incubation: Add the components (except ATCI) to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add ATCI solution to all wells simultaneously to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific nAChR subtype.

Principle: A radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the inhibitory constant (Ki) of the test compound is determined.

Materials and Reagents:

-

Radioligand (e.g., [3H]cytisine)

-

Membrane preparation from a source rich in the nAChR subtype of interest (e.g., rat brain homogenate)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup (in microcentrifuge tubes or a 96-well plate):

-

Total binding: Membrane preparation and radioligand.

-

Non-specific binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competitive binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation

This technique allows for the direct measurement of ion channel activity in response to ligand application and modulation.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single neuron or a cell expressing the nAChR of interest. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a specific voltage, and the currents flowing through the nAChRs in response to the application of an agonist (e.g., acetylcholine) are recorded. The effect of a modulator like this compound can be assessed by co-applying it with the agonist.

Materials and Reagents:

-

Cultured neurons or a cell line expressing the nAChR subtype of interest

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Glass micropipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Acetylcholine (or other nAChR agonist)

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Plate the cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nAChR agonist to the cell using a perfusion system and record the resulting inward current.

-

Modulator Application: Co-apply the test compound (this compound) with the agonist and record the current. An increase in the current amplitude or a change in its kinetics would indicate positive allosteric modulation.

-

Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, activation, and desensitization kinetics in the presence and absence of the modulator.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's dual action in the cholinergic synapse.

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Caption: Workflow for nAChR radioligand binding assay.

Conclusion

This compound, as a derivative of the clinically effective drug galanthamine, holds promise as a modulator of cholinergic neurotransmission. Its anticipated dual mechanism of action—inhibition of acetylcholinesterase and allosteric potentiation of nicotinic acetylcholine receptors—positions it as a compound of interest for further investigation in the context of neurodegenerative diseases characterized by cholinergic deficits. While direct experimental data on this compound is limited, the established pharmacology of galanthamine and its acetylated analogs provides a strong foundation for its predicted activity. The experimental protocols detailed in this guide offer a clear framework for the in-depth characterization of this compound's potency and efficacy. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound to fully understand its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]

- 4. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of O-Acetylgalanthamine and its Congeners: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the neuroprotective effects of galantamine and its acetylated derivative, O-Acetylgalanthamine. Given the limited direct research on this compound, this paper draws upon the extensive studies conducted on its parent compound, galantamine, to infer its potential mechanisms of action and neuroprotective properties. This compound is investigated here as a promising therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.

Core Neuroprotective Mechanisms

Galanthamine exerts its neuroprotective effects through a dual mechanism of action. It is a selective, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme, and it also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action not only enhances cholinergic neurotransmission but also modulates downstream signaling pathways crucial for neuronal survival and function.

Acetylcholinesterase Inhibition

By inhibiting AChE, this compound would increase the synaptic availability of acetylcholine, a neurotransmitter vital for memory and cognitive processes.[3] This is a primary therapeutic strategy in Alzheimer's disease to counteract the cholinergic deficit.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

This compound is presumed to share galantamine's ability to positively modulate nAChRs, particularly the α4β2 and α7 subtypes, which are highly expressed in the central nervous system.[4][5] This potentiation of nAChR activity is linked to several neuroprotective signaling cascades.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies on galantamine and its derivatives, offering insights into their therapeutic potential.

Table 1: In Vitro Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 Value | Source |

| Galantamine | Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM | |

| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Acetylcholinesterase (AChE) | More potent than Galantamine | |

| 6-O-demethylgalanthamine | Acetylcholinesterase (AChE) | 10- to 20-fold more potent than Galantamine |

Table 2: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity

| Compound | Model | Concentration for Max Protection | Outcome | Source |

| Galantamine | Primary rat cortical neurons | 5 µmol/L | Complete reversal of NMDA toxicity | |

| Memantine | Primary rat cortical neurons | 2.5 and 5 µmol/L | Complete reversal of NMDA toxicity | |

| Galantamine + Memantine | Primary rat cortical neurons | 1 µmol/L (Gal) + 0.1 µmol/L (Mem) | Full neuroprotective efficacy |

Table 3: In Vivo Cognitive Enhancement in Scopolamine-Induced Amnesia Model

| Compound | Animal Model | Dosage | Outcome | Source |

| Galantamine | Rat | Not Specified | Attenuation of scopolamine-induced deficits in passive avoidance | |

| 6-O-acetyl-6-O-demethylgalanthamine (P11012) | Rat | Not Specified | Attenuation of scopolamine-induced deficits in passive avoidance |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of galantamine and, by extension, this compound, are mediated by a complex interplay of intracellular signaling pathways.

Nicotinic Receptor-Mediated Signaling

Activation and positive modulation of α7 and α4β2 nAChRs by galantamine trigger downstream pathways that are critical for neuronal survival.

Figure 1: Nicotinic receptor-mediated neuroprotective pathway.

JAK2/STAT3 and Anti-Inflammatory Signaling

Galantamine has been shown to exert anti-inflammatory effects by inhibiting the activation of the JAK2/STAT3 pathway, which in turn can reduce the expression of pro-inflammatory mediators.

Figure 2: Inhibition of the JAK2/STAT3 inflammatory pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Galantamine can inhibit the NF-κB pathway, leading to a reduction in the production of inflammatory molecules that contribute to neurodegeneration.

Figure 3: Modulation of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to assess the neuroprotective effects of compounds like this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Figure 4: Workflow for the Ellman's method for AChE inhibition.

Protocol Steps:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well plate, add the AChE solution and different concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Add the substrate, acetylthiocholine iodide, to each well to initiate the enzymatic reaction.

-

Colorimetric Reaction: The thiocholine produced by the hydrolysis of acetylthiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored compound.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Scopolamine-Induced Amnesia Model

This model is widely used to evaluate the efficacy of potential cognitive enhancers.

Protocol Steps:

-

Animal Acclimatization: House rodents (e.g., rats or mice) under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound (this compound) or vehicle orally or via intraperitoneal injection for a specified period (e.g., daily for one week).

-

Induction of Amnesia: On the day of behavioral testing, administer scopolamine (a muscarinic receptor antagonist) to induce a transient cognitive deficit.

-

Behavioral Testing (e.g., Passive Avoidance Test):

-

Training: Place the animal in a brightly lit compartment of a two-chambered box. When the animal enters the dark compartment, it receives a mild foot shock.

-

Testing: After a set period (e.g., 24 hours), place the animal back in the lit compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory retention.

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups to assess the ability of the test compound to reverse the scopolamine-induced amnesia.

Neuronal Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Steps:

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in a 96-well plate and allow them to adhere.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., NMDA, H₂O₂, or β-amyloid peptide) in the presence or absence of the test compound (this compound).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

Conclusion

The available evidence strongly supports the neuroprotective potential of galantamine, and by logical extension, its acetylated derivative this compound. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors provides a robust foundation for its therapeutic effects. The modulation of key signaling pathways such as the PI3K/Akt, JAK/STAT, and NF-κB pathways further underscores its multifaceted neuroprotective profile. Further direct investigation into the specific pharmacological and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic advantages and potential for the treatment of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chemical and physical properties of O-Acetylgalanthamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylgalanthamine is a derivative of galanthamine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. As an acetylated analogue, this compound is of significant interest for its potential as a starting material in the synthesis of other galanthamine derivatives and for its own pharmacological profile.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties, spectroscopic data, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

Table 2.1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | [2] |

| Synonyms | Galanthamine Acetate, this compound | [1][2] |

| CAS Number | 25650-83-3 | |

| Molecular Formula | C₁₉H₂₃NO₄ | |

| Molecular Weight | 329.39 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | The tertiary amine group is expected to have a pKa in the range of 8.0-9.0, typical for similar alkaloid structures. | |

| XLogP3 (Computed) | 2.4 |

Spectroscopic Data Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of published spectra is not available, the expected spectral features can be inferred from its chemical structure and data on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on typical chemical shift ranges for functional groups)

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity (Expected) |

| Aromatic protons (Ar-H) | 6.5 - 7.0 | Doublet, Doublet |

| Vinylic protons (-CH=CH-) | 5.8 - 6.2 | Multiplet |

| Acetal proton (-O-CH-O-) | ~4.5 | Multiplet |

| Methoxy protons (-OCH₃) | ~3.8 | Singlet |

| N-Methyl protons (-NCH₃) | ~2.4 | Singlet |

| Methylene protons (-CH₂-) | 1.5 - 3.5 | Multiplets |

| Acetyl methyl protons (-COCH₃) | ~2.1 | Singlet |

| Ester-adjacent proton (-CH-OAc) | ~5.0 | Multiplet |

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on typical chemical shift ranges for functional groups)

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic/Vinylic Carbons (C=C) | 110 - 150 |

| Acetal Carbon (-O-C-O-) | 85 - 95 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| N-Methyl Carbon (-NCH₃) | ~42 |

| Methylene/Methine Carbons (-CH₂-, -CH-) | 20 - 90 |

| Acetyl Methyl Carbon (-COCH₃) | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its main functional groups.

Table 3.2.1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic/Vinylic | Medium |

| ~2950 - 2850 | C-H Stretch | Aliphatic | Strong |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1240 | C-O Stretch (asymmetric) | Acetate Ester | Strong |

| ~1100 | C-O Stretch | Aryl Ether | Medium |

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates the following precursor ions for this compound. The fragmentation pattern would likely be dominated by the neutral loss of acetic acid or the cleavage of the acetyl group.

Table 3.3.1: Mass Spectrometry Data for this compound

| Ion Adduct | Precursor m/z (Experimental) |

| [M+H]⁺ | 330.1698 |

| [M+Na]⁺ | 352.1491 |

Pharmacological Properties and Mechanism of Action

The primary pharmacological action of this compound is derived from its parent compound, galanthamine. It functions through a dual mechanism:

-

Acetylcholinesterase (AChE) Inhibition: It acts as a competitive and reversible inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, it increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the principal mechanism for its therapeutic effects in conditions characterized by a cholinergic deficit.

-

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine and its derivatives also act as positive allosteric modulators (PAMs) on nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further enhancing cholinergic signaling. This modulation of nAChRs may contribute to its cognitive-enhancing effects.

Caption: Dual mechanism of this compound action in the cholinergic synapse.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound

This compound can be synthesized from its parent compound, galanthamine, via a standard acetylation reaction.

References

O-Acetylgalanthamine Analogs: A Deep Dive into Structure, Activity, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of O-acetylgalanthamine structural analogs, compounds of significant interest in the pursuit of enhanced therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. As a derivative of galanthamine, a naturally occurring acetylcholinesterase (AChE) inhibitor, this compound and its analogs represent a critical area of research aimed at improving potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of their structure-activity relationships, quantitative biological data, and the detailed experimental protocols used for their evaluation.

Structure-Activity Relationships and Quantitative Data

The therapeutic efficacy of galanthamine and its analogs lies in their ability to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Structural modifications of the galanthamine scaffold have been extensively explored to optimize its AChE inhibitory activity. Key areas of modification include the aromatic ring, the cycloheptene ring, the tertiary amine, and the hydroxyl group. O-acetylation of the hydroxyl group to form this compound is one such modification. Further derivatization has led to a wide array of analogs with varying potencies.

The following table summarizes the quantitative data for this compound and a selection of its structural analogs, focusing on their in vitro inhibitory activity against acetylcholinesterase (AChE). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Compound | Modification | AChE IC50 (µM) | Reference Compound IC50 (µM) | Fold-change vs. Reference |

| Galanthamine | Reference Compound | 3.47 | - | - |

| This compound | Acetylation of the hydroxyl group | Data not found | 3.47 (Galanthamine) | Data not found |

| Compound 14s | 2-aminothiazole derivative | 3.54 | 3.47 (Galanthamine) | ~0.98 |

| N-Formylnorgalanthamine | N-formyl substitution on norgalanthamine | 43x less potent | (Galanthamine) | 43 |

| N-Acetylnorgalanthamine | N-acetyl substitution on norgalanthamine | 4x less potent | (Galanthamine) | 4 |

| N-(2'-methyl)allylnorgalanthamine | N-(2'-methyl)allyl substitution on norgalanthamine | 33x more potent | (Galanthamine) | ~0.03 |

| D-ring opened analog 3 | Dibenzofuran derivative with a nitrate moiety | Potent | - | - |

| D-ring opened analog 5 | Carbazole derivative with a nitrate moiety | Potent | - | - |

| Bis-galanthamine 6b-c | Alkylene linked bis-galanthamine | More potent | (Galanthamine and Tacrine) | - |

| Bis-interacting ligand 4d-e | Designed to interact with catalytic and peripheral sites of AChE | More potent | (Galanthamine and Tacrine) | - |

Note: "Potent" and "More potent" are qualitative descriptions from the source material where specific IC50 values were not provided in the abstract. Further investigation of the full-text articles would be required for precise quantitative data.

The data indicates that modifications to the galanthamine structure can have a significant impact on its AChE inhibitory activity. For instance, N-substitution on norgalanthamine can either decrease or dramatically increase potency, as seen with the N-formyl and N-(2'-methyl)allyl analogs, respectively[1]. The design of bis-interacting ligands and D-ring opened analogs also represents a promising strategy for enhancing potency[2][3][4][5].

Experimental Protocols

The evaluation of this compound analogs and other AChE inhibitors is predominantly carried out using in vitro enzyme inhibition assays. The most widely used method is the colorimetric assay developed by Ellman.

Principle of the Ellman's Assay

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this color change.

Detailed Methodology for AChE Inhibition Assay

This protocol is a generalized procedure based on common practices for a 96-well microplate format.

Materials:

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Multichannel pipette or automated liquid handling system

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in the appropriate solvent.

-

Add a small volume (e.g., 5 µL) of each compound dilution to the designated wells of the 96-well plate.

-

Include control wells:

-

Negative Control (100% activity): Add solvent without the test compound.

-

Positive Control (0% activity): Add a known potent AChE inhibitor (e.g., physostigmine or donepezil).

-

Blank (No Enzyme): Add buffer instead of the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

-

-

-

Enzyme Addition:

-

Prepare a working solution of AChE in the assay buffer to a final concentration that gives a linear reaction rate over a defined period (e.g., 0.02 U/mL).

-

Add a specific volume of the AChE solution (e.g., 45 µL) to each well containing the test compounds and control solutions.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a reaction mix containing the substrate (ATCh) and the chromogen (DTNB) in the assay buffer.

-

Initiate the enzymatic reaction by adding a specific volume of the reaction mix (e.g., 150 µL) to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where:

-

V_inhibitor is the reaction rate in the presence of the test compound.

-

V_no_inhibitor is the reaction rate of the negative control (enzyme without inhibitor).

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Signaling Pathway and Structure-Activity Relationships

The following diagram illustrates the general structure of galanthamine and highlights key areas for modification to generate analogs with altered acetylcholinesterase inhibitory activity.

References

- 1. AChE inhibitory activity of N-substituted natural galanthamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and galanthamine-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent acetylcholinesterase inhibitors: design, synthesis, and structure-activity relationships of bis-interacting ligands in the galanthamine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of D-ring opened galantamine analogs as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. qyaobio.com [qyaobio.com]

Methodological & Application

Application Notes and Protocols for the Quantification of O-Acetylgalanthamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of O-Acetylgalanthamine, a derivative of galanthamine, an acetylcholinesterase inhibitor. The following protocols are designed for researchers in drug discovery, development, and academic research, offering robust analytical methods for accurate and precise quantification in various matrices.

Introduction

This compound is an acetylated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer, such as 0.1% trifluoroacetic acid (TFA) in water. A typical starting ratio would be 90:10 (v/v) buffer to acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 289 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation:

-

For Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to obtain a theoretical concentration within the calibration range.

-

For Pharmaceutical Formulations (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of methanol. Sonicate for 15 minutes and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

-

3. Method Validation Parameters (Hypothetical):

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar compounds.

| Parameter | Expected Performance |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC-UV Analysis

References

O-Acetylgalanthamine: Application Notes and Protocols for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of O-Acetylgalanthamine and its utility as a research tool in the study of Alzheimer's disease. This document details its mechanism of action, offers structured quantitative data for the parent compound galantamine, and provides detailed protocols for key experimental assays.

Introduction

This compound, an acetylated derivative of galanthamine, is a compound of significant interest in Alzheimer's disease research. Like its parent compound, it is investigated for its potential to alleviate cognitive decline by modulating cholinergic neurotransmission. Alzheimer's disease is characterized by a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). This compound, as an analog of a clinically used Alzheimer's drug, serves as a valuable tool for in vitro and in vivo studies aimed at understanding the molecular mechanisms of cholinergic potentiation and exploring new therapeutic strategies.

Mechanism of Action

This compound is hypothesized to share the dual mechanism of action of its parent compound, galantamine. This includes:

-

Inhibition of Acetylcholinesterase (AChE): By reversibly inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, this compound is expected to increase the concentration and duration of action of ACh. This enhancement of cholinergic signaling is a primary therapeutic strategy for Alzheimer's disease.

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound is also presumed to act as a positive allosteric modulator of nAChRs, particularly the α7 subtype. This means it binds to a site on the receptor distinct from the acetylcholine binding site, leading to a conformational change that increases the receptor's sensitivity to acetylcholine. This potentiation of nAChR activity can lead to increased intracellular calcium levels and modulation of neurotransmitter release.

Quantitative Data

| Parameter | Compound | Value | Target | Assay |

| IC50 | Galantamine | 1.27 ± 0.21 µM | Acetylcholinesterase (AChE) | Ellman's Method |

| Potentiation | Galantamine | 0.1 - 1 µM | α4β2, α3β4, α6β4, α7 nAChRs | Whole-cell patch-clamp |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods used for galantamine and other acetylcholinesterase inhibitors.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and inhibition is measured as a decrease in this rate.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

This compound

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (14-15 mM) in deionized water (prepare fresh).

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (typically 0.1-0.25 U/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 200 µL phosphate buffer.

-

Control (100% activity): 10 µL AChE solution + 170 µL phosphate buffer + 20 µL DTNB solution.

-

Test: 10 µL AChE solution + 160 µL phosphate buffer containing this compound at various concentrations + 20 µL DTNB solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Protocol 2: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

Objective: To assess the ability of this compound to inhibit the aggregation of amyloid-beta peptides.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.

Materials:

-

Synthetic Amyloid-beta (1-42) peptide

-

Thioflavin T (ThT)

-

This compound

-

Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer to obtain a monomeric solution.

-

Prepare a stock solution of ThT (e.g., 1 mM) in deionized water and filter through a 0.2 µm filter.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

Aβ(1-42) solution (final concentration typically 10-20 µM)

-

This compound at various concentrations (or vehicle for control)

-

ThT solution (final concentration typically 20-25 µM)

-

Phosphate buffer to reach the final volume.

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular time intervals (e.g., every 10-30 minutes) for several hours to days, depending on the aggregation kinetics.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of this compound.

-

Compare the aggregation curves of the treated samples to the control to determine the effect of this compound on the lag time, rate, and extent of Aβ fibrillization.

-

Protocol 3: Assessment of Allosteric Potentiation of Nicotinic Acetylcholine Receptors (Whole-Cell Patch-Clamp Electrophysiology)

Objective: To measure the potentiation of acetylcholine-induced currents by this compound in cells expressing α7 nAChRs.

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying acetylcholine (the agonist) in the presence and absence of this compound, any potentiation of the nAChR-mediated current can be quantified.

Materials:

-

Cell line expressing human α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (pipette solution, e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-